

# An In-Depth Technical Guide to Pigment Red 21 (C<sub>23</sub>H<sub>16</sub>ClN<sub>3</sub>O<sub>2</sub>)

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## Compound of Interest

Compound Name: Pigment Red 21

CAS No.: 6410-26-0

Cat. No.: B1360073

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pigment Red 21** (C.I. 12300), a monoazo pigment widely utilized in various industrial applications. This document details its chemical and physical properties, a plausible synthesis protocol, methods for its characterization, and an assessment of its toxicological profile.

## Chemical and Physical Properties

**Pigment Red 21**, with the molecular formula C<sub>23</sub>H<sub>16</sub>ClN<sub>3</sub>O<sub>2</sub>, is chemically identified as 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide.[1] It is a synthetic organic pigment belonging to the Naphthol AS pigment class.[2] The compound appears as a brilliant yellow-red powder.[3]

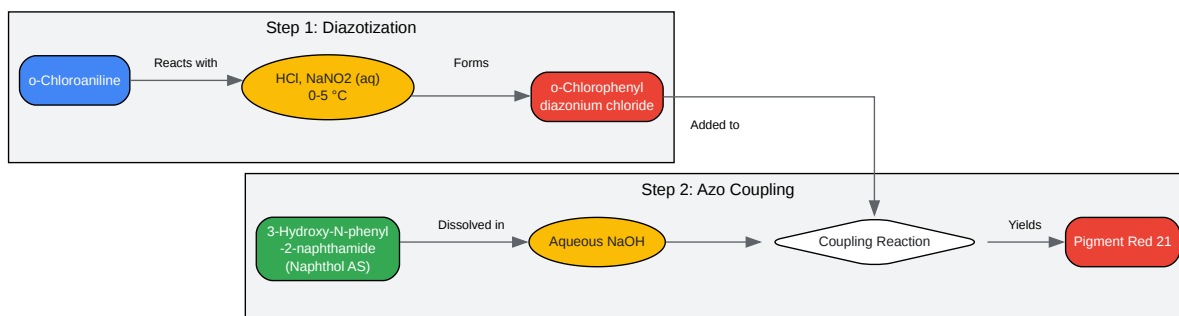
Table 1: Physicochemical Properties of **Pigment Red 21**

Property	Value	Reference(s)
IUPAC Name	4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide	[1][4]
C.I. Name	Pigment Red 21	[3]
C.I. Number	12300	[3]
CAS Number	6410-26-0	[1][3]
Molecular Formula	C <sub>23</sub> H <sub>16</sub> ClN <sub>3</sub> O <sub>2</sub>	[1][3]
Molecular Weight	401.85 g/mol	[1]
Appearance	Brilliant yellow-red powder	[3]
Melting Point	241 °C	[3]
Solubility	Insoluble in water, poor solvent resistance.	[5]
Heat Resistance	Stable up to 150-160 °C	

## Synthesis of Pigment Red 21

The synthesis of **Pigment Red 21** is a two-step process involving diazotization followed by an azo coupling reaction.[3]

## Logical Workflow for the Synthesis of Pigment Red 21



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Caption: Synthesis workflow of **Pigment Red 21**.

## Experimental Protocol: Synthesis

### Step 1: Diazotization of o-Chloroaniline

- In a beaker, prepare a solution of o-chloroaniline in aqueous hydrochloric acid.
- Cool the solution to 0-5 °C in an ice bath with constant stirring.
- Slowly add an aqueous solution of sodium nitrite dropwise to the cooled o-chloroaniline solution. Maintain the temperature below 5 °C throughout the addition.
- Continue stirring for 30 minutes after the addition is complete to ensure the full formation of the o-chlorophenyl diazonium chloride salt.

### Step 2: Azo Coupling Reaction

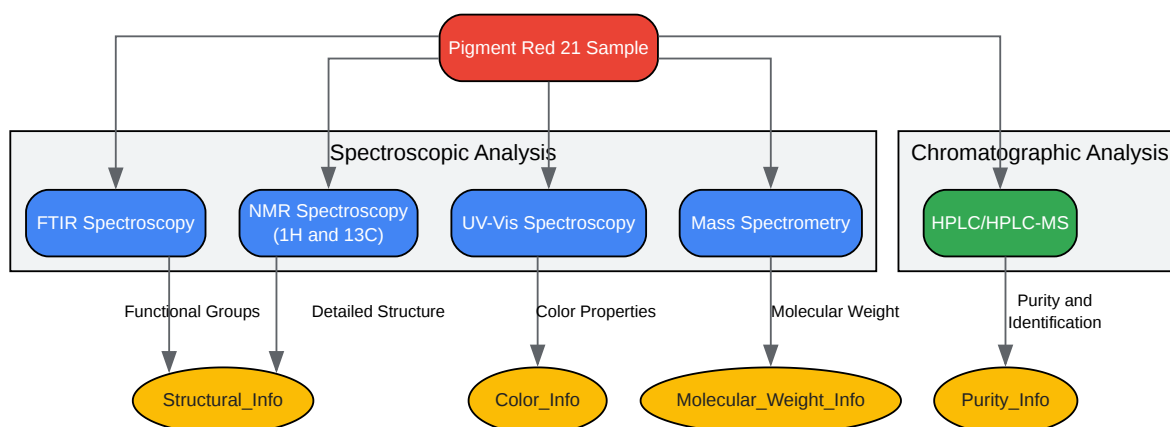
- In a separate beaker, dissolve 3-Hydroxy-N-phenyl-2-naphthamide (Naphthol AS) in an aqueous solution of sodium hydroxide.

- Cool this solution to 0-5 °C in an ice bath.
- Slowly add the previously prepared cold diazonium salt solution to the cold Naphthol AS solution with vigorous stirring.
- A brightly colored precipitate of **Pigment Red 21** will form immediately.
- Continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
- Filter the precipitate, wash it thoroughly with water until the filtrate is neutral, and then dry the pigment in an oven at a controlled temperature (e.g., 60-80 °C).

## Characterization of Pigment Red 21

The synthesized pigment can be characterized using various analytical techniques to confirm its structure and purity.

### Experimental Workflow for Characterization



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Caption: Analytical workflow for **Pigment Red 21**.

## Experimental Protocols: Characterization

### Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Sample Preparation: A small amount of the dry pigment is mixed with KBr powder and pressed into a pellet. Alternatively, an ATR-FTIR can be used with the neat pigment powder.
- Instrumentation: A standard FTIR spectrometer.
- Analysis: The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$ . Expected characteristic peaks include those for N-H stretching (amide), C=O stretching (amide), C=C stretching (aromatic rings), and the N=N stretching of the azo group. The FTIR spectra of Naphthol AS pigments typically show secondary amide absorptions around 1675 and 1547  $\text{cm}^{-1}$ .<sup>[6]</sup>

### High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the pigment and for quantitative analysis.
- Sample Preparation: A dilute solution of the pigment is prepared in a suitable solvent (e.g., dimethylformamide or N-methylpyrrolidone) and filtered through a 0.45  $\mu\text{m}$  filter.
- Instrumentation: An HPLC system with a C18 reverse-phase column and a UV-Vis or Diode Array Detector (DAD).
- Mobile Phase: A gradient of acetonitrile and water with a suitable buffer is commonly used for the separation of azo pigments.
- Analysis: The retention time and the UV-Vis spectrum of the eluting peak are compared with a standard of **Pigment Red 21** for identification and quantification.

### Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of the pigment.
- Instrumentation: HPLC coupled with a mass spectrometer (HPLC-MS) with an electrospray ionization (ESI) source is a common technique for the analysis of dyes and pigments.<sup>[7]</sup>

- Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion  $[M+H]^+$  or  $[M-H]^-$  of **Pigment Red 21** ( $C_{23}H_{16}ClN_3O_2$ , MW = 401.85).

## Toxicological Assessment

**Pigment Red 21** is an azo pigment, and while the acute toxicity of this class of compounds is generally low, there is a potential for the reductive cleavage of the azo bond to form aromatic amines, some of which may have toxicological concerns.

Table 2: Summary of Toxicological Data for Azo Pigments

Endpoint	Observation	Reference(s)
Acute Toxicity	Generally low.	
Carcinogenicity	No data available for Pigment Red 21. Studies on other azo pigments have not shown carcinogenic potential in animals.	
Mutagenicity	No data available for Pigment Red 21. Some azo dyes can be mutagenic after metabolic reduction.	
Metabolism	The azo linkage can be reductively cleaved by intestinal microflora and liver enzymes to form aromatic amines.	

## Experimental Protocols: Toxicological Evaluation

### In Vitro Ames Test (Bacterial Reverse Mutation Assay)

- Objective: To assess the mutagenic potential of the pigment and its metabolic products.

- Methodology: Strains of *Salmonella typhimurium* are exposed to various concentrations of **Pigment Red 21**, both with and without a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies is counted to determine the mutagenic activity.

#### In Vivo Rodent Carcinogenicity Study

- Objective: To evaluate the long-term carcinogenic potential.
- Methodology: A two-year feeding study in rats and mice, as described in the National Toxicology Program technical reports for other pigments like C.I. Pigment Red 23, would be a standard approach.[8] Animals are administered diets containing different concentrations of the pigment, and the incidence of tumors is monitored.

## Applications

**Pigment Red 21** is primarily used as a colorant in a variety of industrial products.

- Inks: It is used in the formulation of printing inks.[9]
- Paints and Coatings: It finds application in industrial paints and coatings.[9]
- Textiles: Used in textile printing and dyeing.[9]
- Other: It can also be used for coloring soap products.[9]

## Conclusion

**Pigment Red 21** is a commercially important monoazo pigment with a well-defined chemical structure and synthesis pathway. Its characterization can be achieved through a combination of spectroscopic and chromatographic techniques. While its acute toxicity is low, further research into its long-term toxicological effects, particularly concerning the metabolic cleavage of the azo bond, is warranted for a complete risk assessment, especially in applications where human exposure is possible. This guide provides a foundational understanding for researchers and professionals working with this class of compounds.

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